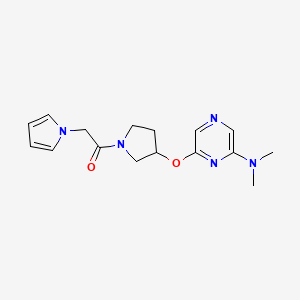
1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a useful research compound. Its molecular formula is C16H21N5O2 and its molecular weight is 315.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, mechanisms of action, and pharmacological applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H21N4O2, with a molecular weight of 344.4 g/mol. The structure features a pyrazine ring, a pyrrolidine moiety, and an ethanone group, which may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N4O2 |
| Molecular Weight | 344.4 g/mol |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazine Ring : Through condensation reactions with appropriate precursors.
- Introduction of Dimethylamino Group : Achieved via nucleophilic substitution.
- Pyrrolidine Ring Formation : Synthesized separately and coupled with the pyrazine.
- Attachment of the Ethanol Group : Accomplished through amide bond formation.
The biological activity of this compound involves its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate protein activity leading to various therapeutic effects.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. For instance, it may act as an inhibitor of key kinases involved in cancer progression.
Anti-inflammatory Effects
The compound has potential anti-inflammatory properties, possibly by modulating inflammatory cytokines and pathways. This could make it a candidate for treating conditions like arthritis or other inflammatory diseases.
Case Studies
Recent case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study 1 : A study demonstrated that related pyrazine derivatives effectively inhibited the growth of human cancer cell lines in vitro, suggesting that this compound may exhibit similar effects.
Propiedades
IUPAC Name |
1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-19(2)14-9-17-10-15(18-14)23-13-5-8-21(11-13)16(22)12-20-6-3-4-7-20/h3-4,6-7,9-10,13H,5,8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCJABDPFXOCKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














